Phosphoramidon
Overview
Description
Phosphoramidon is a chemical compound derived from cultures of Streptomyces tanashiensis . It is an inhibitor of the enzyme thermolysin, of the membrane metallo-endopeptidase, and of the endothelin converting enzyme . It belongs to the class of organic compounds known as dipeptides, which are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Synthesis Analysis
The synthesis of phosphoramides has been a subject of interest in recent decades. The synthetic strategies of phosphoramides can be separated into five categories: phosphorus halides as the substrate, phosphates as the substrate, phosphorus hydrogen as the substrate, azides as the substrate, and other methods .
Molecular Structure Analysis
Phosphoramidates are known for the presence of a single covalent bond between the tetracoordinate P (V) atom and N (III) atom . Another feature of these organophosphorous compounds is a stable phosphoryl bond (P=O) .
Chemical Reactions Analysis
The main synthetic routes to phosphoramidate formation can be separated into six categories: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .
Physical And Chemical Properties Analysis
Phosphoramidon has a molecular formula of C23H34N3O10P and a molecular weight of 543.51 . It is widely used in pharmaceuticals because of its excellent biological activities .
Scientific Research Applications
Inhibition in Metalloendopeptidases
Phosphoramidon, derived from a culture filtrate of Streptomyces, inhibits neutral metalloendopeptidases and is used in affinity chromatography for these enzymes (Komiyama et al., 1975).
Application in Eye Research
It serves as a powerful inhibitor of Pseudomonas aeruginosa elastase. When injected in rabbit eyes, it protects corneas from enzyme damage, suggesting a potential application in treating Pseudomonas aeruginosa corneal infections (Kessler & Spierer, 1984).
Endothelin-1 Synthesis and Conversion
Phosphoramidon affects the synthesis and conversion of endothelin-1 (ET-1) in endothelial cells, playing a role in cardiovascular research. It influences the conversion of big ET-1 to ET-1, which is key in understanding vascular function (Corder et al., 1993).
Inhibitory Effect on Thermolysin
Studies have shown that phosphoramidon and its analogs inhibit thermolysin, a metalloproteinase, which can be relevant in studies of protein degradation (Komiyama et al., 1975).
Potential in Lung Disease Treatment
It has been investigated for its role in ameliorating pulmonary inflammation, showing efficacy in reducing lung injury in hamsters. This suggests its potential utility in treating human inflammatory lung diseases (Bhavsar et al., 2008).
Enzymatic Activity in Insects
Phosphoramidon-sensitive endopeptidase activity has been identified in insect membranes, particularly in Musca domestica, providing insights into the metabolism of insect neuropeptides (Lamango & Isaac, 1993).
Tumor Growth and Invasion
It has been observed to decrease tumor growth in a laparoscopic rat model, highlighting its potential in cancer research, specifically in reducing tumor cell invasion (Pross et al., 2001).
Safety And Hazards
When handling Phosphoramidon, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N3O10P/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34)/t12-,16-,17-,18-,19+,20+,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHBZEQOLSRPAK-XLCYBJAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N3O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317292 | |
Record name | Phosphoramidon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphoramidon | |
CAS RN |
36357-77-4 | |
Record name | Phosphoramidon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36357-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoramidon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036357774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoramidon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02557 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phosphoramidon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[N-[[(6-deoxy-α-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl]-L-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHOSPHORAMIDON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3G94E2LB1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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